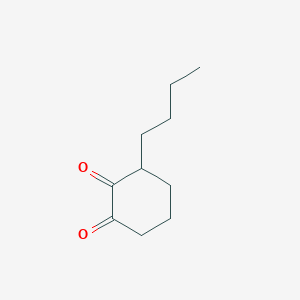
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-: is an organic compound with the molecular formula C10H18 . It is a type of diene, which means it contains two double bonds. The compound is characterized by its specific structural arrangement, where the double bonds are conjugated, meaning they are separated by a single bond, allowing for electron delocalization. This structural feature imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- can be synthesized through various organic reactions. One common method involves the Diels-Alder reaction , where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. The reaction conditions typically require a solvent such as toluene and a catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, the compound can be produced through catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes in the presence of a catalyst such as platinum or palladium, under high temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can convert the double bonds to single bonds, forming alkanes.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can replace hydrogen atoms with halogen atoms, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with diene-containing structures.
Industry: It is used in the production of polymers and other materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- exerts its effects involves the interaction of its conjugated double bonds with various reagents . The electron delocalization in the conjugated system allows for stabilization of reaction intermediates , facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Hexadiene, 2,5-dimethyl-
- 2,4-Hexadiene
- 1,3-Butadiene
Comparison: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and stability compared to other similar dienes. For example, the presence of the tert-butyl groups can hinder certain reactions due to steric hindrance, while also providing increased stability to the molecule.
Eigenschaften
CAS-Nummer |
35505-57-8 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
(E)-2,2,6,6-tetramethyl-5-methylidenehept-3-ene |
InChI |
InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ |
InChI-Schlüssel |
OYAQFAPAKGNWSQ-CMDGGOBGSA-N |
Isomerische SMILES |
CC(C)(C)/C=C/C(=C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C=CC(=C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)
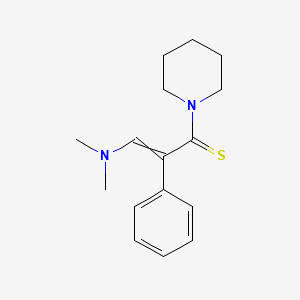
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)
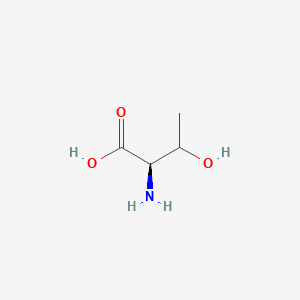
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
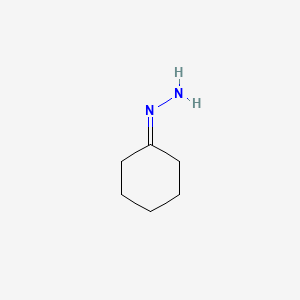
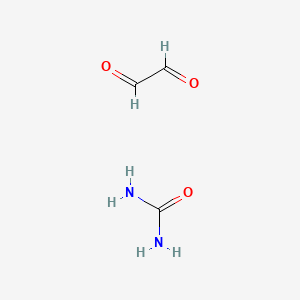
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)

